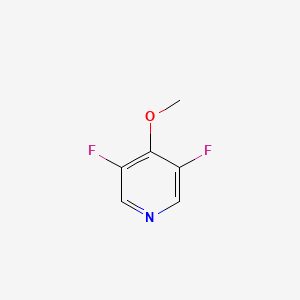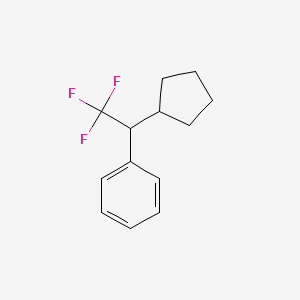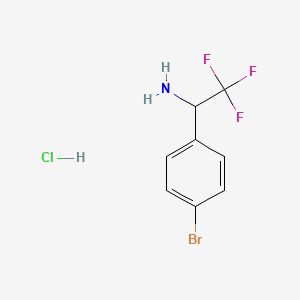
2-(1,1-Difluoropropyl)-1,4-difluorobenzene
Vue d'ensemble
Description
2-(1,1-Difluoropropyl)-1,4-difluorobenzene, also known as 1,1-difluoropropyl-2,4-difluorobenzene, is a compound that was first synthesized in the late 1950s. It is a versatile compound that has many applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Molecular Properties and Solid-State Organization
Research on fluorinated distyrylbenzene (DSB) derivatives, including compounds related to 2-(1,1-Difluoropropyl)-1,4-difluorobenzene, reveals insights into the effect of fluorine substitution on molecular properties and solid-state organization. Such compounds exhibit unique absorption spectroscopy characteristics and play a role in determining molecular arrangement in solid states (Renak et al., 1999).
Biodegradation of Difluorobenzenes
Studies on the biodegradation of difluorobenzenes, which are common intermediates in industrial synthesis, reveal the capability of certain microbial strains to degrade these compounds, demonstrating environmental implications and potential applications in bioremediation (Moreira et al., 2009).
Crystal Structures and Interactions
Research on crystal structures involving fluorinated benzenes, including 1,4-difluorobenzene, a compound closely related to 2-(1,1-Difluoropropyl)-1,4-difluorobenzene, helps in understanding C−H···F interactions. These studies contribute to the knowledge of weak acceptor capabilities of the C−F group, which is significant in materials science and crystal engineering (Thalladi et al., 1998).
Electrochemical Fluorination
Research in electrochemical fluorination of aromatic compounds, including difluorobenzenes, is significant for understanding the chemical transformations and synthesis of fluorinated organic compounds. This has implications in developing new synthetic routes for various chemicals (Momota et al., 1993).
Molecular Geometry in Nematic Solvents
Studies on the NMR spectra of difluorobenzenes in nematic solvents provide information about molecular geometry and the anisotropy of indirect fluorine couplings. This research is fundamental in the field of spectroscopy and helps in understanding molecular orientations in different environments (Gerritsen & Maclean, 1971).
Rhodium-Catalyzed Reactions
Research on rhodium-catalyzed reactions of aryl fluorides, including difluorobenzenes, contributes to the field of organic chemistry, particularly in understanding the reactivity and selectivity of fluorinated compounds in synthetic chemistry (Arisawa et al., 2008).
Propriétés
IUPAC Name |
2-(1,1-difluoropropyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLJNABBMEEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




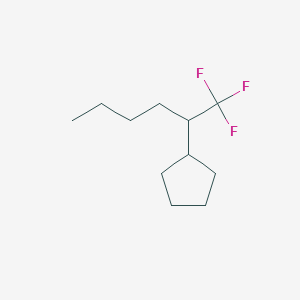




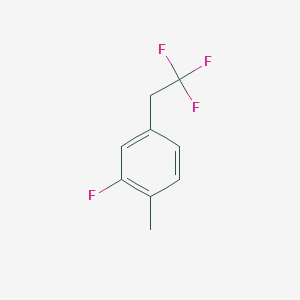
![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)


